Nanaomycin B

Description

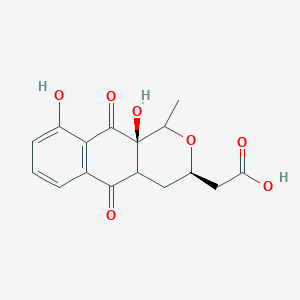

Structure

2D Structure

3D Structure

Properties

CAS No. |

52934-85-7 |

|---|---|

Molecular Formula |

C16H16O7 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid |

InChI |

InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1 |

InChI Key |

IRFITFGOKXSNHV-GHYDZUPMSA-N |

Isomeric SMILES |

CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Canonical SMILES |

CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Synonyms |

nanaomycin B |

Origin of Product |

United States |

Foundational & Exploratory

Nanaomycin B: A Technical Guide to its Discovery, Origin, and Biological Profile

Abstract

Nanaomycin B is a quinone antibiotic belonging to the nanaomycin family of natural products. First isolated from the bacterium Streptomyces rosa var. notoensis, it has demonstrated a range of biological activities, including effects against Gram-positive bacteria, fungi, and mycoplasmas. This document provides a comprehensive technical overview of this compound, detailing its discovery, the producing organism, its biosynthetic pathway, and its biological activities. It includes quantitative data on its efficacy, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biochemical pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Discovery and Origin

The nanaomycins are a class of antibiotics discovered in the 1970s. This compound, along with Nanaomycin A, was first isolated from the culture filtrate of Streptomyces rosa var. notoensis (strain OS-3966) by a team of Japanese scientists.[1] This actinomycete strain was a new soil isolate at the time of its discovery.[2] The nanaomycins are classified as benzoisochromanequinones, a type of polyketide.[3][4]

The producing organism, Streptomyces rosa var. notoensis, is a Gram-positive bacterium known for its ability to produce a variety of secondary metabolites.[1][5] The initial discovery and characterization of Nanaomycins A and B laid the groundwork for the subsequent identification of other members of this antibiotic family, including Nanaomycins D and E, which are precursors in the biosynthesis of this compound.[5][6]

Biosynthesis of this compound

This compound is synthesized through a multi-step enzymatic pathway from earlier precursors in the nanaomycin family. The biosynthesis involves a series of oxidation and reduction reactions, starting from Nanaomycin D. This precursor is first reduced to Nanaomycin A by the enzyme Nanaomycin D reductase.[6] Nanaomycin A is then converted to Nanaomycin E through an epoxidation reaction catalyzed by NNM-A monooxygenase, which requires NADH or NADPH and O2.[5] Finally, Nanaomycin E is transformed into this compound by a reductive opening of the epoxide ring, a reaction carried out by the enzyme NNM-B synthetase, which also requires NADH or NADPH.[5]

Caption: Biosynthetic pathway of this compound from its precursors.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi.[1][7] While much of the recent research on the mechanism of action has focused on Nanaomycin A, particularly its anticancer properties, the activities of this compound are also of significant interest.

The proposed mechanism of action for the nanaomycin class of antibiotics involves the generation of reactive oxygen species.[4] Specifically, Nanaomycin A is first reduced by flavin or NADH dehydrogenase, and then rapidly autooxidizes, leading to the production of singlet molecular oxygen (O2-).[4] This increase in intracellular O2- results in the inhibition of DNA, RNA, and cell-wall peptidoglycan synthesis.[4]

More recently, Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells.[8][9][10][11] By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and reactivation of silenced tumor suppressor genes, inducing antiproliferative effects in various cancer cell lines.[9][12][13] While this compound's specific interactions with DNMT3B have not been as extensively studied, its structural similarity to Nanaomycin A suggests a potential for similar mechanisms.

The following table summarizes key quantitative data related to the biological activity of this compound and its close analog, Nanaomycin A.

| Compound | Activity | Organism/Cell Line | Value | Reference |

| This compound | Acute Toxicity (LD50, ip) | Mice | 169 mg/kg | [1] |

| Nanaomycin A | Acute Toxicity (LD50, ip) | Mice | 28.2 mg/kg | [1] |

| Nanaomycin A | DNMT3B Inhibition (IC50) | In vitro biochemical assay | 500 nM | [11][13][14] |

| Nanaomycin A | Cell Viability (IC50) | HCT116 (Colon Cancer) | 400 nM | [13] |

| Nanaomycin A | Cell Viability (IC50) | A549 (Lung Cancer) | 4100 nM | [13] |

| Nanaomycin A | Cell Viability (IC50) | HL-60 (Leukemia) | 800 nM | [13] |

| Nanaomycin A | Antimalarial (IC80) | Plasmodium falciparum | 33.1 nM | [11][14] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces rosa var. notoensis

This protocol is based on the methods described in the initial discovery of the nanaomycins.[1]

1. Fermentation:

-

Inoculate a suitable seed medium with a spore suspension of Streptomyces rosa var. notoensis OS-3966 and incubate at 27°C for 48 hours on a rotary shaker.

-

Transfer the seed culture to a production medium and continue fermentation for 96 hours at 27°C with aeration and agitation.

2. Extraction:

-

After fermentation, filter the culture broth to separate the mycelium from the supernatant.

-

Adjust the pH of the culture filtrate to 4.0 with HCl.

-

Extract the filtrate twice with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to obtain a crude oily residue.

3. Chromatographic Purification:

-

Dissolve the crude residue in a small volume of chloroform.

-

Apply the dissolved residue to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a stepwise gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of this compound.

-

Pool the fractions containing this compound and concentrate to dryness.

-

Recrystallize the purified this compound from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Caption: Workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the antimicrobial activity of this compound.

1. Preparation of Inoculum:

-

Grow the test microorganism (bacterial or fungal strain) in a suitable broth medium to the mid-logarithmic phase.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include positive (microorganism with no drug) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature and duration for the specific test microorganism.

4. Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound, a member of the nanaomycin family of antibiotics, continues to be a subject of interest for its biological activities. Its discovery from Streptomyces rosa var. notoensis has led to further investigations into its biosynthesis and mechanism of action. While its analog, Nanaomycin A, has garnered significant attention for its anticancer properties through the inhibition of DNMT3B, the full therapeutic potential of this compound remains an area for further exploration. The protocols and data presented in this guide offer a foundational resource for researchers aiming to investigate the properties and potential applications of this natural product.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to Nanaomycin B from Streptomyces rosa subsp. notoensis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthesis, regulation, and production of Nanaomycin B by the actinomycete Streptomyces rosa subsp. notoensis. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

The Producing Organism: Streptomyces rosa subsp. notoensis

Streptomyces rosa subsp. notoensis, particularly strain OS-3966, is a Gram-positive, filamentous soil bacterium known for its production of a series of quinone-related antibiotics known as nanaomycins.[1] This genus is renowned for its complex developmental cycle, involving the formation of aerial mycelium and spores, a process often linked to the production of secondary metabolites.[2] To date, at least twelve nanaomycin analogues (A-K) have been identified from this organism, each with distinct chemical structures and biological activities.[3][4] Nanaomycins A and B were among the first to be isolated and characterized, showing inhibitory activity against mycoplasmas, fungi, and Gram-positive bacteria.[1] More recently discovered analogues, such as Nanaomycin K, have been investigated for their potential as anti-cancer agents, specifically as inhibitors of the epithelial-mesenchymal transition (EMT).[5][6]

Biosynthesis of this compound

Nanaomycins are classified as polyketides, which are synthesized from acetate precursors via a polyketide synthase (PKS) pathway.[7] The biosynthetic gene cluster (BGC) in the Streptomyces genome contains all the necessary enzymatic machinery for its production.[8] The terminal steps of this compound biosynthesis follow a specific, sequential conversion of nanaomycin intermediates.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through a defined enzymatic cascade starting from the precursor Nanaomycin D. The established sequence is: Nanaomycin D → Nanaomycin A → Nanaomycin E → this compound .[9]

-

Nanaomycin D to Nanaomycin A : This conversion is catalyzed by the enzyme Nanaomycin D reductase . The process involves the reduction of Nanaomycin D to a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A through intramolecular electron transfer.[10] This initial step requires NADH as a cofactor and must occur under anaerobic conditions.[9][10]

-

Nanaomycin A to Nanaomycin E : An epoxide-forming reaction converts Nanaomycin A into Nanaomycin E. This step is catalyzed by Nanaomycin A monooxygenase , which requires either NADH or NADPH and molecular oxygen (O2), characteristic of a monooxygenase-type reaction.[11]

-

Nanaomycin E to this compound : The final step is a reductive opening of the epoxide ring of Nanaomycin E to form this compound. This novel reaction is catalyzed by This compound synthetase and requires NADH or NADPH as a cofactor.[11]

Regulation of Nanaomycin Production

The production of secondary metabolites like nanaomycin in Streptomyces is tightly controlled by complex regulatory networks that respond to environmental and physiological cues.[12][13]

Phosphate Regulation

One of the key regulatory signals is the concentration of inorganic phosphate. Studies have shown that high concentrations of phosphate inhibit nanaomycin biosynthesis. This regulation appears to occur at a stage between the initial acetate precursor and the formation of Nanaomycin D, as the bioconversions of D to A and A to E are only slightly affected by phosphate levels.[14] This control is likely mediated by the PhoR-PhoP two-component system, a global regulator of phosphate metabolism and secondary metabolism in Streptomyces.[15]

Global Regulatory Networks

Nanaomycin biosynthesis is likely governed by the hierarchical regulatory cascades typical of Streptomyces.[16] This system involves:

-

Small Diffusible Signaling Molecules : Hormone-like molecules such as γ-butyrolactones (GBLs) and furans often act as triggers for antibiotic production by binding to specific receptor proteins.[17]

-

Global and Pleiotropic Regulators : Signals from the environment and signaling molecules are integrated by global regulators (e.g., two-component systems like PhoR-PhoP) and pleiotropic regulators (e.g., AdpA, DasR), which control both morphological differentiation and the expression of multiple secondary metabolite clusters.[2]

-

Pathway-Specific Regulators : These global signals are ultimately transmitted to pathway-specific activators, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family.[16] These activators bind directly to promoter regions within the nanaomycin BGC to switch on the transcription of the biosynthetic genes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the nanaomycin biosynthetic pathway and the biological activity of its products.

Table 1: Enzyme Properties for Nanaomycin D Reductase [9][18]

| Parameter | Value | Conditions |

|---|---|---|

| Enzyme Source | Streptomyces rosa var. notoensis | Crude extract purification |

| Molecular Weight | 68,000 Daltons | - |

| Prosthetic Group | FAD | Flavoprotein |

| Km (Nanaomycin D) | 250 µM | pH 5.0, 37°C |

| Km (NADH) | 62 µM | pH 5.0, 37°C |

| Optimal pH | 5.0 | - |

| Optimal Temp. | 37°C | - |

| Inhibitors | 1 mM Cu²⁺, NADH (>50 µM) | - |

Table 2: Biological Activity and Toxicity of Nanaomycins

| Compound | Activity Metric | Value | Target/Model | Reference |

|---|---|---|---|---|

| Nanaomycin A | LD₅₀ (i.p.) | 28.2 mg/kg | Mice | [1] |

| This compound | LD₅₀ (i.p.) | 169 mg/kg | Mice | [1] |

| Nanaomycin A | IC₅₀ | 500 nM | DNMT3B (enzyme) | [19] |

| Nanaomycin A | IC₅₀ | 400 nM | HCT116 (colon cancer cells) | [19] |

| Nanaomycin A | IC₅₀ | 4100 nM | A549 (lung cancer cells) | [19] |

| Nanaomycin A | IC₅₀ | 800 nM | HL60 (leukemia cells) |[19] |

Experimental Protocols

This section provides generalized yet detailed protocols for the production, isolation, and genetic manipulation of S. rosa subsp. notoensis, based on established methodologies for Streptomyces.

Cultivation and Fermentation

This protocol aims to produce nanaomycins in a liquid culture.

-

Seed Culture Preparation : Inoculate a loopful of S. rosa subsp. notoensis spores or mycelia from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

-

Production Culture Inoculation : Transfer the seed culture (5-10% v/v) into a 2L flask containing 500 mL of production medium. A typical medium might consist of glucose, soybean meal, yeast extract, and inorganic salts, with low phosphate to maximize yield.

-

Fermentation : Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200 rpm). Monitor growth (mycelial dry weight) and pH.

-

Harvest : After the incubation period, harvest the entire culture broth for extraction.

Extraction and Purification

This protocol describes the isolation of nanaomycins from the culture broth.[1][20]

-

pH Adjustment : Adjust the pH of the whole culture broth to 4.0 using HCl.

-

Solvent Extraction : Extract the broth twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.

-

Concentration : Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude oily extract.

-

Silica Gel Chromatography : Dissolve the crude extract in a minimal amount of chloroform-methanol and apply it to a silica gel column pre-equilibrated with chloroform.

-

Elution : Elute the column with a stepwise gradient of increasing methanol in chloroform. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Further Purification : Pool fractions containing the desired nanaomycin (e.g., this compound). Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Characterization : Confirm the identity and purity of the final compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Genetic Manipulation via Intergeneric Conjugation

This protocol provides a method for introducing plasmid DNA from E. coli into Streptomyces, a common technique for gene knockout or overexpression studies.[15][21]

-

Prepare E. coli Donor Strain : Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. Grow the donor strain in LB broth with appropriate antibiotics to mid-log phase.

-

Prepare Streptomyces Recipient : Grow S. rosa subsp. notoensis in liquid medium to the mid-log phase. Harvest the mycelia by centrifugation and wash with fresh medium.

-

Conjugation : Mix the E. coli donor cells and Streptomyces recipient mycelia. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.

-

Selection : Overlay the plates with a soft agar layer containing an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and a selection agent for the plasmid.

-

Incubate and Isolate : Continue incubation for several days until Streptomyces exconjugant colonies appear. Isolate and purify these colonies on fresh selective media.

Cell-Free Enzyme Assays

This protocol is for assaying the activity of the enzymes involved in the final biosynthetic steps.[11]

-

Prepare Cell-Free Extract : Grow S. rosa subsp. notoensis in production medium. Harvest mycelia, wash, and resuspend in a buffer (e.g., potassium phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press. Centrifuge at high speed to obtain a clear cell-free supernatant.

-

Assay for Nanaomycin A Monooxygenase :

-

Set up a reaction mixture containing the cell-free extract, Nanaomycin A, and NADH (or NADPH) in a buffer.

-

Incubate at 30°C. The reaction requires oxygen.

-

Stop the reaction at various time points and extract with ethyl acetate.

-

Analyze the product (Nanaomycin E) by HPLC or TLC.

-

-

Assay for this compound Synthetase :

-

Set up a reaction mixture containing the cell-free extract, Nanaomycin E, and NADH (or NADPH).

-

Incubate, stop the reaction, and extract as described above.

-

Analyze the product (this compound) by HPLC or TLC.

-

Conclusion and Future Perspectives

Streptomyces rosa subsp. notoensis is a valuable source of the nanaomycin family of antibiotics. The biosynthesis of this compound is a well-defined process involving a cascade of specific enzymatic reactions, which are tightly regulated by complex signaling networks sensitive to environmental cues like phosphate levels. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers aiming to study, produce, or engineer these compounds.

Future work could focus on several key areas:

-

Genetic Engineering : Overexpression of pathway-specific activators or deletion of repressive global regulators could significantly enhance this compound titers.[2]

-

Heterologous Expression : Cloning the nanaomycin BGC into a more genetically tractable and high-producing host strain could streamline production and facilitate pathway engineering.

-

Enzymatic Studies : Detailed structural and mechanistic studies of Nanaomycin A monooxygenase and this compound synthetase could provide insights for biocatalytic applications and the generation of novel analogues.

-

Activation of Silent Clusters : Applying genome mining and elicitor screening techniques to S. rosa subsp. notoensis may unlock the production of other cryptic secondary metabolites with novel bioactivities.[17]

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanomycins, new antibiotics produced by a strain of Streptomyces. II. Structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.unh.edu [scholars.unh.edu]

- 9. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]

- 13. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. apexbt.com [apexbt.com]

- 20. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nanaomycin B: Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin B is a member of the nanaomycin class of antibiotics, a group of pyranonaphthoquinone compounds produced by soil-dwelling bacteria of the genus Streptomyces. First isolated from Streptomyces rosa var. notoensis, the nanaomycins have garnered interest for their antimicrobial properties. While Nanaomycin A is the most extensively studied of the series, this compound also exhibits significant biological activity, particularly against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound is a polyketide-derived metabolite with a characteristic pyranonaphthoquinone core structure. Its systematic IUPAC name is 2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid.

Caption: Figure 1: 2D Chemical Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₇ | [1] |

| Molecular Weight | 320.29 g/mol | [1] |

| IUPAC Name | 2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid | [1] |

| CAS Number | 52934-85-7 | |

| Physical State | Solid (predicted) | |

| Boiling Point | 643.7°C at 760 mmHg (predicted) | |

| Density | 1.492 g/cm³ (predicted) | |

| Solubility | Data not readily available |

Biological Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria, mycobacteria, and various fungal species. While the precise molecular mechanism of action for this compound has not been as extensively elucidated as that of Nanaomycin A, it is believed to share a similar mode of action due to its structural similarity.

The proposed mechanism of action for nanaomycins involves the inhibition of microbial respiration. These compounds are thought to act as inhibitors of the electron transport chain, specifically targeting NADH- or flavin-dependent dehydrogenases. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death.

Furthermore, some studies on Nanaomycin A suggest that its antimicrobial activity may also be linked to the generation of reactive oxygen species (ROS). The quinone moiety of the nanaomycin structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. It is plausible that this compound exerts its antimicrobial effects through a similar multifactorial mechanism.

At present, specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of microorganisms are not extensively documented in publicly available literature. Further research is required to quantify its potency against specific bacterial and fungal strains.

Biosynthesis

The biosynthesis of this compound is part of the larger nanaomycin biosynthetic pathway in Streptomyces species. It is understood to be a late-stage product in the pathway, derived from its precursor, Nanaomycin E. The conversion of Nanaomycin E to this compound is a reductive process.[2]

This transformation is catalyzed by the enzyme NNM-B synthetase, which facilitates the reductive opening of an epoxide ring present in Nanaomycin E. This enzymatic step requires the presence of a reducing equivalent, such as NADH or NADPH.[2]

Caption: Figure 2: Biosynthesis of this compound from Nanaomycin E.

Experimental Protocols

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism. This protocol should be adapted and optimized based on the specific microorganism and laboratory conditions.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

-

Aseptically add a specific volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to create a concentration gradient.

3. Inoculum Preparation:

-

Culture the target microorganism on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum to the final desired concentration in the appropriate broth.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared inoculum.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Caption: Figure 3: General workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with activity against a range of clinically relevant microorganisms. Its unique pyranonaphthoquinone structure and proposed mechanism of action targeting microbial respiration make it an interesting candidate for further investigation in the development of new anti-infective therapies.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Comprehensive Antimicrobial Profiling: Determination of MIC values against a broad panel of bacterial and fungal pathogens, including multidrug-resistant strains.

-

Mechanism of Action Studies: Detailed molecular investigations to confirm its inhibitory effects on the electron transport chain and the role of ROS generation.

-

In Vivo Efficacy and Toxicity: Evaluation of its therapeutic efficacy and safety profile in animal models of infection.

-

Synergy Studies: Investigation of potential synergistic effects when combined with other antimicrobial agents.

A deeper understanding of these aspects will be crucial in determining the viability of this compound as a lead compound for the development of novel antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

An In-Depth Technical Guide to the Nanaomycin B Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis.[1] These compounds, particularly Nanaomycin B, have garnered significant interest due to their broad-spectrum antimicrobial activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, genetic basis, and available quantitative data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents.

Core Biosynthetic Pathway: A Type II Polyketide Synthase System

The biosynthesis of the nanaomycin core structure proceeds via a type II polyketide synthase (PKS) pathway, sharing similarities with the well-characterized actinorhodin biosynthesis.[1] While the complete nanaomycin biosynthetic gene cluster from Streptomyces rosa subsp. notoensis has not been fully elucidated in publicly available literature, comparative analysis with the homologous kalafungin biosynthetic pathway from Streptomyces tanashiensis provides significant insights into the initial steps.[1]

The assembly of the polyketide chain is initiated by a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). Acetyl-CoA serves as the starter unit, and subsequent chain elongation occurs through the iterative addition of seven malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form a key intermediate, which is then further modified by tailoring enzymes.

Late-Stage Enzymatic Conversions: The Path to this compound

The later stages of the this compound biosynthesis pathway, which involve the conversion of Nanaomycin D, have been more extensively studied. This series of enzymatic reactions transforms the initial polyketide-derived core into the final bioactive compound.

Conversion of Nanaomycin D to Nanaomycin A

The conversion of Nanaomycin D to Nanaomycin A is catalyzed by the enzyme Nanaomycin D reductase .[2] This reaction occurs under anaerobic conditions and requires the cofactor NADH.[2] Mechanistically, Nanaomycin D is first converted to a hydroquinone intermediate, which then non-enzymatically transforms into Nanaomycin A through intramolecular electron transfer.[2]

Conversion of Nanaomycin A to Nanaomycin E

The subsequent step is the epoxidation of Nanaomycin A to form Nanaomycin E. This reaction is catalyzed by NNM-A monooxygenase , an enzyme that requires NADH or NADPH and molecular oxygen.[3] The monooxygenase introduces an epoxide group at the 4a,10a position of the nanaomycin core.[3]

Conversion of Nanaomycin E to this compound

The final step in the biosynthesis of this compound is the reductive opening of the epoxide ring of Nanaomycin E. This reaction is catalyzed by NNM-B synthetase , which also requires NADH or NADPH as a cofactor.[3] This enzymatic step is a novel reductive epoxide-opening reaction.[3]

Quantitative Data

Quantitative data for the enzymes of the this compound biosynthesis pathway is limited. However, kinetic parameters for Nanaomycin D reductase have been determined.

| Enzyme | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Nanaomycin D Reductase | Nanaomycin D | 250 | 5.0 | 37 |

| Nanaomycin D Reductase | NADH | 62 | 5.0 | 37 |

Experimental Protocols

Detailed experimental protocols for the purification and characterization of all enzymes in the pathway are not fully available. However, a protocol for the purification of Nanaomycin D reductase has been described.

Purification of Nanaomycin D Reductase:

-

Crude Extract Preparation: Mycelia of Streptomyces rosa var. notoensis are harvested and disrupted to obtain a crude cell-free extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to ammonium sulfate precipitation to partially purify the enzyme.

-

Column Chromatography: The partially purified enzyme is further purified using a series of column chromatography steps, including DEAE-cellulose, Sephadex G-100, and hydroxyapatite chromatography.

-

Purity Assessment: The purity of the enzyme preparation is assessed by polyacrylamide gel electrophoresis.

Visualizing the Pathway and Workflows

Diagram of the this compound Biosynthesis Pathway:

Caption: The biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for Nanaomycin D Reductase Purification:

Caption: Purification workflow for Nanaomycin D reductase.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the this compound biosynthesis pathway. While significant progress has been made in elucidating the later enzymatic steps, a complete characterization of the initial polyketide synthesis, including the identification and functional analysis of the complete biosynthetic gene cluster, remains a key area for future research. The heterologous expression of the nanaomycin gene cluster in a model host could facilitate the detailed study of the PKS machinery and the tailoring enzymes. Furthermore, comprehensive kinetic and mechanistic studies of NNM-A monooxygenase and NNM-B synthetase are warranted. A deeper understanding of this pathway will not only advance our knowledge of natural product biosynthesis but also pave the way for the bioengineering of novel nanaomycin analogs with improved therapeutic properties.

References

- 1. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of a Bioactive Benzoisochromanequinone Compound Kalafungin by a Wild Type Antitumor-Medermycin-Producing Streptomycete Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nanaomycin B Analogues and Derivatives for Researchers and Drug Development Professionals

November 10, 2025

Introduction

Nanaomycins are a class of pyranonaphthoquinone antibiotics first isolated from Streptomyces rosa var. notoensis. Among them, Nanaomycin B has garnered significant interest as a scaffold for the development of novel therapeutic agents due to its diverse biological activities, which include antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research on this compound analogues and their derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics.

Core Compound Structures

The Nanaomycin core structure is a pyranonaphthoquinone skeleton. This compound is a specific analogue within this family. The development of new analogues and derivatives involves chemical modifications at various positions of this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Data

The biological activities of Nanaomycin analogues are typically quantified by determining their half-maximal inhibitory concentration (IC50) against cancer cell lines or specific enzymes, and their minimum inhibitory concentration (MIC) against microbial strains. While comprehensive data for a wide range of this compound analogues is an area of ongoing research, the following tables summarize the available quantitative data for key analogues.

Table 1: Anticancer Activity of Nanaomycin Analogues (IC50 Values)

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Nanaomycin A | HCT116 (Colon Carcinoma) | 0.4 | [1] |

| Nanaomycin A | A549 (Lung Carcinoma) | 4.1 | [1] |

| Nanaomycin A | HL60 (Leukemia) | 0.8 | [1] |

| Nanaomycin A | DNMT3B (Enzyme) | 0.5 | [2] |

| Nanaomycin K | KK47 (Bladder Cancer) | Not explicitly defined in IC50, but significant inhibition at 5 µg/mL and 50 µg/mL | [3] |

| Nanaomycin K | T24 (Bladder Cancer) | Not explicitly defined in IC50, but significant inhibition at 5 µg/mL and 50 µg/mL | [3] |

Table 2: Antimicrobial Activity of Nanaomycin Analogues (MIC Values)

Experimental Protocols

The synthesis and biological evaluation of this compound analogues involve a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of this compound Analogues

The synthesis of this compound analogues is a complex process that often involves multi-step chemical reactions. While specific protocols vary depending on the desired derivative, a general workflow can be outlined.

Caption: A generalized workflow for the synthesis of this compound analogues.

A detailed synthetic protocol would typically involve:

-

Starting Material Preparation: Synthesis or isolation of the pyranonaphthoquinone scaffold.

-

Chemical Modification: Introduction of desired functional groups at specific positions of the core structure. This can involve reactions such as acylation, alkylation, or glycosylation.

-

Purification: Separation of the desired product from the reaction mixture using techniques like column chromatography.

-

Structural Characterization: Confirmation of the chemical structure of the synthesized analogue using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogue. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Serial Dilution: Prepare a series of twofold dilutions of the this compound analogue in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

-

Visual Inspection: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the this compound analogue at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for rational drug design and development. Research has begun to elucidate the signaling pathways modulated by these compounds.

Inhibition of the MAPK Signaling Pathway by Nanaomycin K

Recent studies have shown that Nanaomycin K, an analogue of Nanaomycin, can inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in cancer cells.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Nanaomycin K inhibits the MAPK pathway by reducing p38 and JNK phosphorylation.

As depicted in the diagram, Nanaomycin K has been shown to decrease the phosphorylation of p38 MAPK and JNK/SAPK, thereby inhibiting the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival.[3]

Inhibition of DNA Methyltransferase 3B (DNMT3B) by Nanaomycin A

Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[2][4] DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a process known as DNA methylation. Aberrant DNA methylation patterns are a common feature of cancer and can lead to the silencing of tumor suppressor genes.

Caption: Nanaomycin A inhibits DNMT3B, leading to reduced DNA methylation.

By inhibiting DNMT3B, Nanaomycin A can lead to the demethylation and re-expression of silenced tumor suppressor genes, thereby exerting its anticancer effects.[4]

Conclusion and Future Directions

This compound analogues and their derivatives represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The available data, particularly on the mechanisms of action of Nanaomycin A and K, provide a strong rationale for further investigation.

Future research in this area should focus on:

-

Expansion of the Analogue Library: The synthesis and biological evaluation of a broader range of this compound derivatives are needed to establish a comprehensive structure-activity relationship (SAR).

-

Comprehensive Biological Profiling: Systematic screening of new analogues against a wide panel of cancer cell lines and microbial strains is required to identify lead compounds with high potency and selectivity.

-

Elucidation of Mechanisms of Action: Further studies are necessary to unravel the detailed molecular mechanisms and signaling pathways affected by different this compound analogues.

-

In Vivo Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this compound analogues into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Nanaomycin B: A Technical Guide to its Mode of Action on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nanaomycin B, a member of the nanaomycin family of quinone antibiotics, is believed to exert its antibacterial effects on Gram-positive bacteria through a multi-pronged approach primarily targeting the cell's energetic and structural integrity. The principal mode of action is the disruption of the cytoplasmic membrane and the inhibition of oxidative phosphorylation. This primary insult leads to a cascade of secondary effects, including the broad-spectrum inhibition of protein, DNA, RNA, and peptidoglycan biosynthesis, alongside the generation of cytotoxic reactive oxygen species (ROS). This multifaceted mechanism contributes to its potent activity against a range of Gram-positive pathogens.

Primary Mode of Action: Disruption of Cellular Respiration and Membrane Integrity

The core antibacterial activity of nanaomycins stems from their interference with fundamental bioenergetic processes at the bacterial cell membrane.

2.1. Inhibition of Oxidative Phosphorylation: Studies on Nanaomycin A suggest that it disrupts the electron transport chain, a critical process for ATP synthesis in aerobic bacteria. It is proposed to inhibit respiratory chain-linked NADH or flavin dehydrogenase.[1] This inhibition uncouples oxidative phosphorylation, leading to a decrease in cellular ATP levels and an increase in oxygen consumption at minimal inhibitory concentrations.[2]

2.2. Cytoplasmic Membrane Interference: Nanaomycin A has been observed to interfere with the cytoplasmic membrane of Gram-positive bacteria.[2] This interference can lead to an increased influx of protons, disrupting the proton motive force that is essential for various cellular functions, including ATP synthesis and transport processes.[2]

Secondary Consequences of Primary Action

The disruption of cellular respiration and membrane integrity triggers a series of downstream events that collectively contribute to bacterial cell death.

3.1. Broad-Spectrum Inhibition of Macromolecular Biosynthesis: A key consequence of the primary mode of action is the non-specific inhibition of essential biosynthetic pathways. Research on Nanaomycin A has demonstrated a similar extent of inhibition for the biosynthesis of:

This broad inhibitory profile is considered a secondary effect resulting from the primary disruption of cellular energy production and membrane function.[2]

3.2. Induction of Reactive Oxygen Species (ROS): Quinone antibiotics like nanaomycins can undergo redox cycling, a process that generates superoxide radicals (O₂⁻).[3] These reactive oxygen species can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing significantly to the bactericidal activity.[3]

Quantitative Data Summary

While specific quantitative data for this compound against Gram-positive bacteria is scarce in the readily available literature, the following table summarizes typical metrics used to evaluate antibacterial efficacy, based on studies of related compounds and general antibiotic testing protocols.

| Metric | Description | Typical Range for Active Compounds |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies by bacterial species and specific compound. For potent antibiotics against susceptible Gram-positive bacteria, this can range from <1 µg/mL to 64 µg/mL. |

| Inhibition Constant (IC50) | The concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. | Highly dependent on the specific target and assay conditions. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to elucidate the mode of action of antibiotics like this compound.

5.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus) is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria) are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

5.2. Macromolecule Biosynthesis Inhibition Assay:

-

Bacterial Culture: A Gram-positive bacterium is grown to the mid-logarithmic phase.

-

Radiolabeled Precursor Incorporation: The bacterial culture is divided into aliquots. To each aliquot, a specific radiolabeled precursor is added:

-

Protein synthesis: ³H-leucine or ³⁵S-methionine

-

DNA synthesis: ³H-thymidine

-

RNA synthesis: ³H-uridine

-

Peptidoglycan synthesis: ¹⁴C-N-acetylglucosamine

-

-

Antibiotic Treatment: this compound at various concentrations (e.g., 1x, 5x, 10x MIC) is added to the aliquots. A control with no antibiotic is included.

-

Measurement of Incorporation: At various time points, samples are taken, and the macromolecules are precipitated (e.g., with trichloroacetic acid). The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of inhibition of precursor incorporation is calculated by comparing the radioactivity in the antibiotic-treated samples to the control.

5.3. Reactive Oxygen Species (ROS) Detection Assay:

-

Bacterial Culture and Treatment: A bacterial suspension is prepared and treated with different concentrations of this compound. A positive control (e.g., a known ROS-inducing agent like paraquat) and a negative control (untreated bacteria) are included.

-

Fluorescent Probe Staining: A fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA for general ROS, or dihydroethidium - DHE for superoxide) is added to the bacterial suspensions and incubated in the dark.

-

Detection: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the this compound-treated samples compared to the control indicates the generation of ROS.

5.4. Cytoplasmic Membrane Damage Assay:

-

Bacterial Culture and Treatment: Prepare a bacterial suspension and treat with varying concentrations of this compound.

-

Fluorescent Dye Staining: Add a membrane-impermeable fluorescent dye, such as propidium iodide (PI), to the bacterial suspensions. PI can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to DNA.

-

Measurement: Measure the fluorescence intensity using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer. An increase in fluorescence indicates membrane damage.

Visualizations

The following diagrams illustrate the proposed mode of action of this compound on Gram-positive bacteria.

Figure 1: Proposed multifaceted mode of action of this compound on Gram-positive bacteria.

Figure 2: General experimental workflow for elucidating the mode of action of this compound.

References

An In-depth Technical Guide on the Core Antifungal Properties of Nanaomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products, such as those derived from Streptomyces, have historically been a rich source of antimicrobial compounds. The nanaomycins are a group of pyranonaphthoquinone antibiotics that have demonstrated a range of biological activities. While Nanaomycin A has been studied for its inhibitory effects on DNA methyltransferases (DNMTs) in cancer cells, the specific antifungal attributes of Nanaomycin B remain largely uncharacterized in publicly accessible scientific literature. This document aims to collate the sparse existing information and propose a structured approach to systematically evaluate the antifungal potential of this compound.

Current State of Knowledge: Antifungal Activity of this compound

Direct and detailed evidence for the antifungal properties of this compound is limited. A commercial vendor, MedchemExpress, states that this compound exhibits activity against fungi, in addition to Gram-positive bacteria, mycobacteria, and mycoplasma[1]. However, this claim is not substantiated with specific data such as Minimum Inhibitory Concentrations (MICs) against a panel of fungal pathogens.

Older literature concerning the biosynthesis of nanaomycins refers to them as "antifungal antibiotics"[2][3][4]. These studies focus on the biochemical pathways of their production by Streptomyces rosa var. notoensis but do not provide specific details on the antifungal spectrum or potency of this compound itself.

Given the lack of specific data, a comprehensive table of quantitative antifungal activity for this compound cannot be constructed at this time.

Proposed Experimental Protocols for Characterization of Antifungal Properties

To address the knowledge gap surrounding this compound's antifungal potential, a systematic evaluation is required. The following experimental protocols, based on established methodologies in mycology and drug discovery, are proposed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's in vitro antifungal activity. The broth microdilution method is a standardized technique for determining MIC values.

Objective: To determine the MIC of this compound against a panel of clinically relevant fungal pathogens.

Materials:

-

This compound

-

Panel of fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, Fusarium solani)

-

Standardized growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each fungal isolate according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculate each well with the fungal suspension.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or spectrophotometrically.

Determination of Fungicidal versus Fungistatic Activity

It is crucial to determine whether this compound inhibits fungal growth (fungistatic) or actively kills the fungus (fungicidal).

Objective: To ascertain if the antifungal activity of this compound is fungicidal or fungistatic.

Protocol:

-

Following the determination of the MIC, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto an agar medium that does not contain this compound.

-

Incubate the plates and observe for fungal growth.

-

The Minimum Fungicidal Concentration (MFC) is the lowest concentration of this compound from which no fungal colonies grow on the subculture plates.

-

A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

Postulated Mechanisms of Action and Signaling Pathways

The precise mechanism by which this compound may exert its antifungal effects is unknown. However, based on its quinone structure and the mechanisms of other antifungal agents, several hypotheses can be proposed for investigation.

Potential Disruption of Fungal Cell Wall or Membrane Integrity

Many effective antifungal drugs target the fungal cell wall or cell membrane, structures that are essential for fungal viability and distinct from mammalian cells.

Hypothetical Signaling Pathway for Investigation:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of nanaomycin A from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Nanaomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin B is a member of the nanaomycin class of antibiotics, which are quinone compounds produced by Streptomyces species. While research has extensively characterized some members of this family, such as Nanaomycin A and K, for their anticancer properties, this compound is primarily recognized for its antimicrobial activities. This technical guide provides a comprehensive overview of the available in vitro characterization of this compound, including its known antimicrobial spectrum and inferred potential mechanisms of action based on related compounds. Due to the limited specific data on this compound, this guide also incorporates detailed experimental protocols and methodologies commonly used for the in vitro characterization of similar antimicrobial agents.

Antimicrobial Activity of this compound

This compound has been reported to exhibit activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, mycoplasma, and fungi.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, remain largely unavailable in the public domain. The following table summarizes the known antimicrobial spectrum of this compound.

| Microorganism Class | Reported Activity | Specific Organisms (Examples) | MIC (μg/mL) |

| Gram-positive Bacteria | Yes[1] | Staphylococcus aureus, Bacillus subtilis | Data not available |

| Mycobacteria | Yes[1] | Mycobacterium species | Data not available |

| Mycoplasma | Yes[1] | Mycoplasma species | Data not available |

| Fungi | Yes[1] | Candida albicans, Aspergillus fumigatus | Data not available |

Potential Mechanisms of Action (Inferred from Nanaomycin A)

While the specific mechanism of action for this compound has not been elucidated, studies on the closely related Nanaomycin A provide insights into potential pathways. Nanaomycin A is known to interfere with several fundamental cellular processes in Gram-positive bacteria.[2] It has been shown to inhibit the biosynthesis of proteins, DNA, RNA, and cell wall peptidoglycan to a similar extent.[2] Furthermore, Nanaomycin A appears to disrupt the cytoplasmic membrane or inhibit the coupling of oxidative phosphorylation, leading to secondary inhibitory effects on macromolecular biosynthesis.[2] It is plausible that this compound shares a similar multi-target mechanism of action.

Signaling Pathway Diagram: Inferred General Bacterial Inhibition by Nanaomycins

References

An In-depth Technical Guide to the Pyranonaphthoquinone Core of Nanaomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin B, a member of the pyranonaphthoquinone class of antibiotics, presents a compelling scaffold for anti-infective and potential anticancer therapeutic development. This technical guide delves into the core structure of this compound, its physicochemical properties, biosynthetic origins, and known biological activities. Detailed methodologies for key experimental procedures are provided, alongside a comprehensive summary of available quantitative data to facilitate further research and development. This document aims to be a central resource for professionals engaged in the study and application of this promising natural product.

The Pyranonaphthoquinone Structure of this compound

This compound belongs to the broader family of nanaomycins, which are characterized by a pyranonaphthoquinone core. This core consists of a naphthoquinone moiety fused to a pyran ring. The specific chemical structure of this compound is what differentiates it from other members of the nanaomycin family, such as Nanaomycin A and D, and dictates its unique biological activity profile.

Chemically, this compound has the molecular formula C16H16O7. The pyranonaphthoquinone skeleton is substituted with various functional groups that influence its solubility, stability, and interaction with biological targets. Understanding the stereochemistry of these substitutions is crucial for its synthesis and the development of analogues with improved therapeutic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for computational modeling of its interactions with molecular targets.

| Property | Value | Reference |

| Molecular Formula | C16H16O7 | --INVALID-LINK-- |

| Molecular Weight | 320.3 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish powder | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and butyl acetate. Insoluble in n-hexane and petroleum ether. | [1] |

Biosynthesis of this compound

This compound is a natural product synthesized by the bacterium Streptomyces rosa var. notoensis. Its biosynthesis is part of a larger pathway that produces several other nanaomycin analogues. The immediate precursor to this compound is Nanaomycin E.

The conversion of Nanaomycin E to this compound is a key enzymatic step in the biosynthetic pathway. This reaction is catalyzed by the enzyme NNM-B synthetase, which requires the cofactor NADH or NADPH to carry out a reductive opening of an epoxide ring present in Nanaomycin E.[2] This final step highlights a crucial transformation within the pyranonaphthoquinone core, leading to the formation of this compound.

A schematic of the late-stage biosynthesis of this compound is presented below:

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily as an anti-infective agent. It is active against Gram-positive bacteria, mycobacteria, mycoplasma, and various fungi. While the precise mechanisms of action are still under investigation, it is believed that the pyranonaphthoquinone core plays a critical role in its antimicrobial effects. This may involve the generation of reactive oxygen species (ROS) or the inhibition of essential cellular processes in pathogens.

While much of the research on the anticancer effects of nanaomycins has focused on Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), the potential of this compound in this area is an active field of research.[3][4][5] The structural similarities between the nanaomycins suggest that this compound may also interact with epigenetic regulatory enzymes or other cellular targets relevant to cancer.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is crucial for evaluating its therapeutic potential. The following table summarizes the available data. It is important to note that specific data for this compound is less abundant in the literature compared to Nanaomycin A.

| Activity Type | Organism/Cell Line | Measurement | Value | Reference |

| Antibacterial | Gram-positive bacteria | MIC | Data not available | |

| Antifungal | Various fungi | MIC | Data not available | |

| Cytotoxicity | Cancer cell lines | IC50 | Data not available |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.

In Vitro Biosynthesis of this compound in a Cell-Free System

This protocol describes the preparation of a cell-free extract from Streptomyces rosa var. notoensis and its use to demonstrate the enzymatic conversion of Nanaomycin E to this compound.

Materials:

-

Streptomyces rosa var. notoensis culture

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Nanaomycin E substrate

-

NADH or NADPH

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Preparation of Cell-Free Extract:

-

Grow Streptomyces rosa var. notoensis to the desired growth phase and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer.

-

Resuspend the cells in lysis buffer containing lysozyme, DNase I, and a protease inhibitor cocktail.

-

Incubate on ice to allow for enzymatic lysis.

-

Further disrupt the cells using sonication or a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Set up the reaction mixture containing the cell-free extract, Nanaomycin E, and NADH or NADPH in the reaction buffer.

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

-

-

Analysis:

-

Extract the reaction products with an appropriate organic solvent.

-

Analyze the extract by HPLC to detect the formation of this compound and the consumption of Nanaomycin E. Compare the retention times with authentic standards.

-

Signaling Pathways and Molecular Targets

The precise signaling pathways modulated by this compound are not as well-elucidated as those for other nanaomycins. However, based on the known activities of related compounds, several potential pathways can be hypothesized. For instance, the structural similarity to Nanaomycin A suggests that this compound might also influence epigenetic pathways through the inhibition of DNMTs. Furthermore, its antimicrobial activity may stem from interference with critical metabolic or signaling pathways in pathogens.

Further research, including proteomics and transcriptomics studies, is required to definitively identify the molecular targets and signaling cascades affected by this compound in both microbial and mammalian cells. A hypothetical signaling pathway diagram based on the known activities of related pyranonaphthoquinones is presented below.

Conclusion and Future Directions

This compound, with its distinct pyranonaphthoquinone structure, remains a molecule of significant interest for therapeutic development. While its anti-infective properties are established, a deeper understanding of its mechanism of action and its potential as an anticancer agent is needed. This technical guide provides a foundation for researchers by consolidating the current knowledge on this compound's structure, biosynthesis, and biological activities, along with detailed experimental protocols.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise cellular components with which this compound interacts is paramount.

-

Comprehensive Activity Screening: A broader screening of this compound against a diverse panel of bacterial, fungal, and cancer cell lines is needed to fully characterize its activity spectrum and obtain robust quantitative data.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues and the evaluation of their biological activities will provide valuable insights for the design of more potent and selective compounds.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of this compound.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this fascinating natural product.

References

- 1. US4296040A - Antibiotic nanaomycin E and a process for producing the same - Google Patents [patents.google.com]

- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from nanaomycin A and of this compound from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relationship of Nanaomycin B to Other Quinone Antibiotics: A Technical Guide

Introduction to Pyranonaphthoquinone Antibiotics

The quinones represent a large and structurally diverse class of antibiotics, unified by the presence of a quinone ring system. Within this class, the pyranonaphthoquinones are a significant family of polyketide natural products produced primarily by Streptomyces species. These compounds are characterized by a core pyranonaphthoquinone skeleton, a structure that imparts a range of biological activities. Nanaomycin B belongs to this family, alongside its close relatives Nanaomycin A, D, E, and the structurally related antibiotic, Kalafungin. While sharing a common biosynthetic origin, these molecules exhibit remarkable functional divergence, targeting different cellular processes. This guide provides an in-depth technical analysis of this compound's relationship to its closest chemical relatives, focusing on their biosynthesis, mechanisms of action, and biological activities.

Structural and Biosynthetic Relationships

The pyranonaphthoquinone antibiotics share an identical polyketide skeleton, arising from a common type II polyketide synthase (PKS) pathway[1]. The biosynthesis begins with the condensation of acetate units to form a poly-β-ketone chain, which is then subjected to a series of cyclization and aromatization reactions.

The relationship between the nanaomycins and kalafungin is particularly intimate. Nanaomycin D is the direct enantiomer of kalafungin[2]. The biosynthesis of this compound is the culmination of a multi-step enzymatic cascade starting from Nanaomycin D. In the producing organism, Streptomyces rosa var. notoensis, Nanaomycin D is converted to Nanaomycin A by the flavoprotein Nanaomycin D reductase[2]. Subsequently, Nanaomycin A is transformed into Nanaomycin E by a monooxygenase, which is then converted to this compound by an NADH-dependent "this compound synthetase" that catalyzes a reductive epoxide-opening reaction[3]. This pathway highlights the direct biosynthetic linkage between the different nanaomycin analogues.

Furthermore, studies involving blocked mutants have shown that the early steps of the kalafungin and nanaomycin biosynthetic pathways are similar to those for another well-known polyketide antibiotic, actinorhodin[4].

Comparative Mechanisms of Action

Despite their structural similarities, the pyranonaphthoquinones exhibit distinct and varied mechanisms of action, highlighting a significant functional divergence. While early studies on Nanaomycin A suggested it interfered with the cytoplasmic membrane and oxidative phosphorylation, more recent and specific research has redefined its primary target in eukaryotic cells[5].

Nanaomycin A as a DNMT3B Inhibitor: Nanaomycin A has been identified as the first selective inhibitor of DNA Methyltransferase 3B (DNMT3B), a key enzyme involved in de novo DNA methylation[4][6]. It exhibits an IC50 of approximately 500 nM against DNMT3B while showing no significant activity against DNMT1[4][6]. By inhibiting DNMT3B, Nanaomycin A can reduce genomic methylation levels, leading to the reactivation of silenced tumor suppressor genes in cancer cells[4][6]. This epigenetic mechanism positions Nanaomycin A as a promising candidate for cancer therapeutics.

Kalafungin as a β-Lactamase Inhibitor: In contrast, Kalafungin has been shown to act as a β-lactamase inhibitor. It displays uncompetitive inhibition against β-lactamase with an IC50 value of 225.37 ± 1.95 μM. This activity suggests Kalafungin could be used synergistically with β-lactam antibiotics to overcome resistance in bacteria like Staphylococcus aureus.